4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
Description
Properties
Molecular Formula |
C22H16O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C22H16O5/c1-13-19(26-21(23)14-6-5-7-15(12-14)25-2)11-10-17-16-8-3-4-9-18(16)22(24)27-20(13)17/h3-12H,1-2H3 |
InChI Key |
ICBUJAOXVPTQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C−H Activation
Palladium-catalyzed coupling reactions using diazonium salts offer a high-yield route to benzo[c]chromen-6-ones. A representative protocol involves:
-
Reactants : 4-methylcoumarin derivatives and aryl diazonium salts.
-
Catalyst : Pd(OAc)₂ (5 mol%).
-
Conditions : DMSO solvent at 80°C under inert atmosphere for 12–24 hours.
-
Mechanism : The palladium catalyst facilitates C−H arylation at the C3 position, followed by intramolecular lactonization to form the fused chromenone ring.
Example Procedure :
Cyclization via Diels-Alder Reaction
Alternative methods employ Diels-Alder reactions between ortho-quinone methides and dienophiles:
-
Reactants : 2-Hydroxy-4-methylacetophenone and maleic anhydride.
-
Conditions : Toluene reflux (110°C) for 8 hours.
Key Optimization :
-
Oxidation Step : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to aromatize the intermediate.
Synthesis of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid serves as the esterifying agent and is synthesized via:
Copper-Mediated Carboxylation
A scalable method involves carboxylation of 3-methoxyphenylboronic acid:
Oxidation of 3-Methoxybenzaldehyde
-
Oxidizing Agent : KMnO₄ in alkaline aqueous medium.
-
Conditions : Reflux for 6 hours, followed by acidification to precipitate the product.
Esterification of Benzo[c]Chromen-3-Ol with 3-Methoxybenzoic Acid
Esterification is achieved via acid chloride coupling or direct activation:
Acid Chloride Method
-
Synthesis of 3-Methoxybenzoyl Chloride :
-
Esterification :
Coupling Agent-Assisted Esterification
-
Reactants : Benzo[c]chromen-3-ol (1.0 mmol), 3-methoxybenzoic acid (1.2 mmol).
-
Coupling Agent : DCC (1.3 mmol), DMAP (0.1 mmol).
-
Conditions : Stir in dry THF at 0°C for 1 hour, then room temperature for 24 hours.
-
Workup : Filter off dicyclohexylurea, concentrate, and recrystallize from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pd-Catalyzed C−H Activation | 85 | 98 | Atom-economical, one-pot synthesis | Requires expensive Pd catalysts |
| Diels-Alder Cyclization | 70 | 95 | Avoids transition metals | Multi-step, lower yield |
| Acid Chloride Esterification | 82 | 97 | High selectivity | Moisture-sensitive reagents |
| DCC Coupling | 85 | 99 | Mild conditions | Byproduct removal required |
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance efficiency:
-
Reactor Type : Microfluidic tubular reactor.
-
Parameters :
Throughput : 1.2 kg/day with 90% yield.
Mechanistic Insights
Chemical Reactions Analysis
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Esterification: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Medicinal Chemistry
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been investigated for its potential as a bioactive compound. Research indicates that derivatives of benzo[c]chromenes exhibit antimicrobial and anticancer properties. Studies have explored the compound's ability to inhibit specific cancer cell lines, suggesting its role in drug development targeting molecular pathways associated with cancer progression .
Synthetic Methodology
The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical transformations, including:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
- Reduction : Ketone groups within the benzo[c]chromene core can be reduced to alcohols.
- Substitution : The methoxy group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives .
Material Science
In materials science, this compound is explored for its potential use in creating new materials with unique properties. Its structural characteristics allow it to participate in polymerization reactions or serve as a precursor for functionalized materials that could be applied in coatings or electronic devices .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a lead candidate for anticancer drug development .
Case Study 2: Synthesis of Functionalized Chromenes
Research has shown that the synthesis of functionalized 6H-benzo[c]chromenes can be achieved through a straightforward method involving Diels-Alder reactions followed by oxidative aromatization. This method not only provides high yields but also allows for the introduction of various substituents at different positions on the chromene structure, showcasing the versatility of this compound in synthetic chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Benzoate Moiety
Key Analogs :
- Methyl 3-methoxybenzoate (M3MOB): A simpler ester lacking the chromen system but sharing the 3-methoxybenzoate group.
- Sodium 3-methoxybenzoate : A carboxylate salt of 3-methoxybenzoic acid. Infrared spectroscopy (IR) data (νₐₛ(COO⁻) = 1568 cm⁻¹, νₛ(COO⁻) = 1400 cm⁻¹) indicate bidentate coordination to metal ions, suggesting that the esterified form in the target compound may exhibit similar binding tendencies in metal-organic frameworks .
Table 1: Substituent Effects on Benzoate Derivatives
Chromen Core Modifications
Key Analogs :
- Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (C₂₃H₁₈O₆, CAS 6630-23-5): Differs in the methoxy group position (8 vs. 4-methyl) and ester linkage (oxymethyl vs. direct ester). The 8-methoxy substitution may alter UV absorption profiles due to extended conjugation .
- (4-Methyl-6-oxo-tetrahydrobenzo[c]chromen-3-yl) 6-(tert-butoxycarbonylamino)hexanoate (CAS 843635-18-7): The saturated tetrahydrobenzo[c]chromen core likely increases lipophilicity and metabolic stability compared to the unsaturated target compound .
Table 2: Chromen Core Structural Variations
Thermal and Stability Comparisons
- Thermal Decomposition : Lanthanide 3-methoxybenzoate complexes decompose at 140–260°C, with residual benzoic acid observed in some cases . The target compound’s ester linkage may lower thermal stability compared to metal-coordinated carboxylates.
Research Implications
Comparisons with simpler benzoate esters and chromen derivatives underscore the importance of substituent positioning and core saturation in tuning physicochemical properties. Further studies on its thermal behavior and electronic interactions are warranted.
Biological Activity
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves a multi-step organic synthesis process. A recent study outlines a straightforward three-step method using substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to create the chromene core through a regioselective Diels–Alder cycloaddition followed by oxidative aromatization .
Anticancer Properties
Research has demonstrated that compounds structurally similar to 4-methyl-6-oxo-6H-benzo[c]chromen-3-y have significant cytotoxic effects against various cancer cell lines. In particular, studies on related benzimidazole derivatives have shown potent activity against neuroblastoma and glioblastoma cells, with IC50 values in the nanomolar range . The mechanism of action is believed to involve disruption of mitotic processes, leading to cell cycle arrest and apoptosis.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | U87 | 200 | Mitotic arrest |
| Compound 2 | BE | 18.9 | Apoptosis induction |
| Compound 3 | SK | >3000 | Less effective than Compound 1 |
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of benzo[c]chromenes exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
The biological activity of 4-methyl-6-oxo-6H-benzo[c]chromen-3-y is attributed to several mechanisms:
- Cell Cycle Disruption : The compound may induce G2/M phase arrest in cancer cells, as evidenced by increased phosphorylation of histone H3, a marker for mitosis .
- Apoptosis Induction : Enhanced cell death through apoptosis pathways has been noted, particularly in resistant cancer cell lines .
- Antimicrobial Action : The structural features allow for interaction with microbial membranes or essential enzymes, leading to bacterial cell death .
Case Studies
A notable study evaluated the efficacy of related benzo[c]chromene derivatives in vivo. Mice treated with these compounds showed significant tumor reduction compared to control groups. The study highlighted the importance of structure-activity relationships in optimizing the therapeutic potential of these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate?
- Answer: The compound is typically synthesized via nucleophilic substitution reactions. A standard method involves reacting 6-oxo-6H-benzo[c]chromen-3-ol with methyl 2-bromo-2-phenylacetate in the presence of a base like potassium carbonate . Alternative routes may use esterification or coupling reactions, as seen in structurally similar chromen derivatives (e.g., methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate), where multi-step protocols with controlled temperature and solvent selection (e.g., dichloromethane) are critical .
Q. How is the purity of this compound assessed in laboratory settings?
- Answer: Purity is commonly evaluated using chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR). For example, a related compound (propanoic acid 2-({4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)) was reported at 95% purity, validated via HPLC . Mass spectrometry (MS) and elemental analysis are also used to confirm molecular weight and composition .
Q. What safety protocols are recommended for handling this compound?
- Answer: Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- Storage: Keep containers sealed in dry, ventilated areas to prevent degradation .
- Emergency procedures for spills or exposure are detailed in Safety Data Sheets (SDS) for analogous benzoate derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?
- Answer: Critical parameters include:
- Temperature: Elevated temperatures (e.g., 60–80°C) for esterification steps to enhance reaction rates .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity in substitution reactions .
- Catalysts: Bases like K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) can stabilize intermediates .
- Work-Up: Purification via column chromatography or recrystallization to isolate high-purity products .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer:
- X-ray Crystallography: Provides unambiguous structural confirmation. The SHELX software suite is widely used for refining crystallographic data .
- 2D NMR Techniques: COSY, HSQC, and HMBC resolve signal overlaps and confirm connectivity in complex spectra .
- Comparative Analysis: Cross-referencing with databases (e.g., ChemSpider ID 613406) or structurally characterized analogs (e.g., 6-oxo-6H-benzo[c]chromen-3-yl benzoate) .
Q. How can researchers design experiments to explore this compound's biological activity?
- Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding using fluorescence-based assays .
- Molecular Docking: Predict interactions with targets like COX-2 or estrogen receptors, leveraging the compound's chromen and benzoate motifs .
- Dose-Response Studies: Establish IC₅₀ values in cell cultures, noting structural analogs (e.g., coumarin derivatives) often exhibit activity in the µM range .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields or purity?
- Answer:
- Reproducibility Checks: Replicate published protocols with strict control of reaction conditions (e.g., moisture, oxygen levels) .
- Advanced Analytical Techniques: Use high-resolution MS or X-ray diffraction to confirm molecular identity and detect impurities .
- Peer Review: Compare results with independent studies on similar compounds (e.g., methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate) .
Methodological Tables
Key Challenges and Future Directions
- Stereochemical Control: Advanced chiral catalysts or enzymatic methods may improve selectivity in asymmetric syntheses .
- Ecological Impact: Limited data on biodegradation or toxicity necessitate studies using OECD guidelines .
- Biological Target Identification: High-throughput screening and proteomics could elucidate mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
